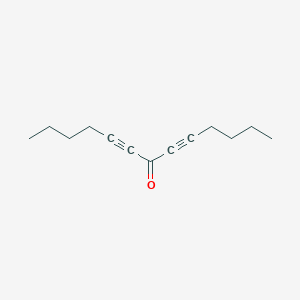
5,8-Tridecadiyn-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Tridecadiyn-7-one is a highly reactive organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the enyne family of compounds and is characterized by its unique chemical structure, which contains both triple and double bonds.
Mecanismo De Acción
The mechanism of action of 5,8-Tridecadiyn-7-one is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5,8-Tridecadiyn-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit potent anti-fungal activity. In addition, it has been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,8-Tridecadiyn-7-one in lab experiments is its high reactivity, which makes it a useful tool for probing biological systems. However, its reactivity also makes it difficult to handle and store, and it can be unstable under certain conditions. In addition, its potential toxicity and limited solubility in water may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 5,8-Tridecadiyn-7-one. One area of interest is the development of new synthetic methods for producing the compound. In addition, further studies are needed to fully understand the mechanism of action of 5,8-Tridecadiyn-7-one and its potential applications in the treatment of various diseases. Finally, the development of new derivatives and analogs of the compound may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of 5,8-Tridecadiyn-7-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,7-heptadiyne with propargyl bromide in the presence of a palladium catalyst. This reaction results in the formation of 5,8-Tridecadiyn-7-one as the final product.
Aplicaciones Científicas De Investigación
5,8-Tridecadiyn-7-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been used as a probe for the detection of reactive oxygen species and has been shown to exhibit potent inhibitory activity against acetylcholinesterase.
Propiedades
Número CAS |
18621-56-2 |
|---|---|
Nombre del producto |
5,8-Tridecadiyn-7-one |
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
trideca-5,8-diyn-7-one |
InChI |
InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
HIMXZONSEQRTFZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C#CCCCC |
SMILES canónico |
CCCCC#CC(=O)C#CCCCC |
Otros números CAS |
18621-56-2 |
Sinónimos |
trideca-5,8-diyn-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



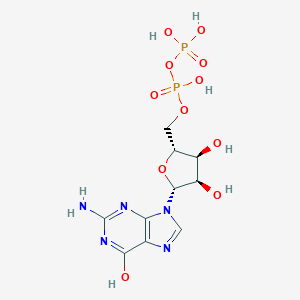
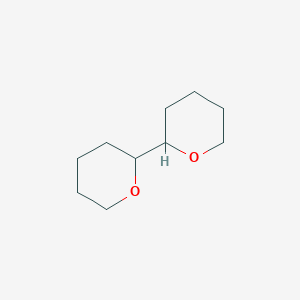
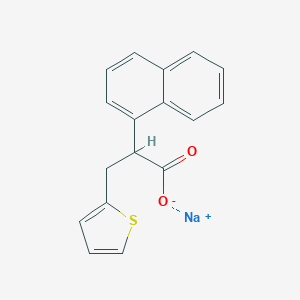
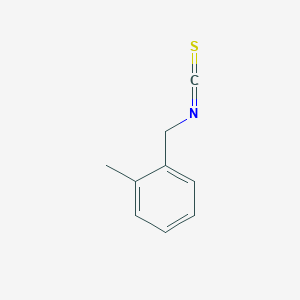
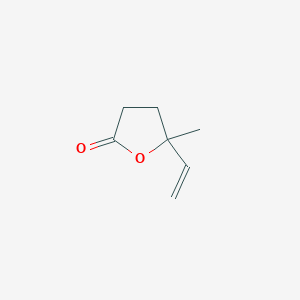
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
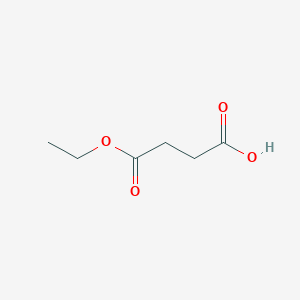
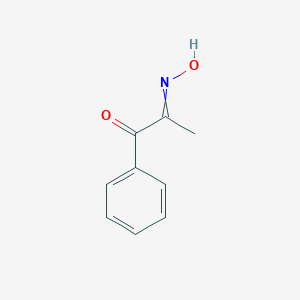
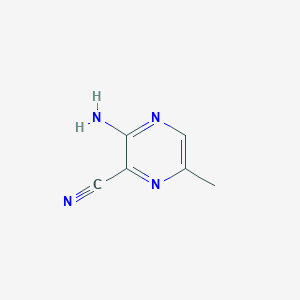
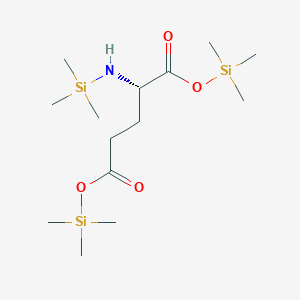
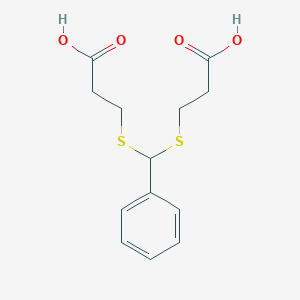
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
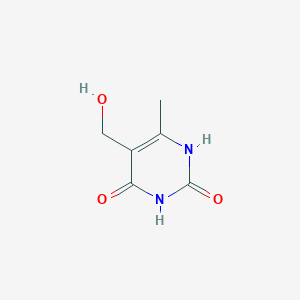
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)